molecular formula C10H12O2 B1147902 (R)-1-phenylethyl acetate CAS No. 16197-92-5

(R)-1-phenylethyl acetate

Cat. No.: B1147902
CAS No.: 16197-92-5
M. Wt: 164.2
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Description

®-1-phenylethyl acetate is an organic compound belonging to the ester family. It is characterized by a phenyl group attached to the first carbon of an ethyl acetate moiety. This compound is known for its pleasant, fruity aroma and is often used in the fragrance and flavor industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

®-1-phenylethyl acetate can be synthesized through various esterification methods. One common method is the Fischer esterification, where ®-1-phenylethanol reacts with acetic acid in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation .

Another method involves the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents. This method is advantageous due to its mild reaction conditions and high yields .

Industrial Production Methods

Industrial production of ®-1-phenylethyl acetate often employs continuous flow reactors to optimize reaction conditions and increase yield. The use of immobilized enzymes as biocatalysts in esterification reactions is also gaining popularity due to its eco-friendly nature and efficiency .

Mechanism of Action

The mechanism of action of ®-1-phenylethyl acetate primarily involves its interaction with olfactory receptors in the nasal epithelium, leading to the perception of its characteristic fruity aroma. In biological systems, it may exert antimicrobial effects by disrupting microbial cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1-phenylethyl acetate stands out due to its chiral nature, which can lead to different sensory perceptions compared to its racemic or (S)-enantiomer counterparts. Its specific structure also allows for unique interactions in chemical reactions and biological systems .

Properties

IUPAC Name

[(1R)-1-phenylethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-8(12-9(2)11)10-6-4-3-5-7-10/h3-8H,1-2H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUMXDOLUJCHOAY-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001315000
Record name (+)-Styrallyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001315000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16197-92-5
Record name (+)-Styrallyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16197-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-Styrallyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001315000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

100 Pounds of polypropylene are heated to about 300° F. 15 pounds of 2-methyl-4-pentanol acetate prepared according to Example IV (bulked fractions 4-6) are added to the liquified polypropylene. The procedure is carried out in the apparatus shown in FIGS. 9 and 10. After mixing for about 8 minutes, the valve "V" is opened to allow the exit of polypropylene mixture which has been treated with the phenylpentanol acetate, whereby solid pellets having pronounced aromas described as "green, vegetative, styrallyl acetate-like" are formed on the conveyor. The pellets thus obtained are then admixed with about 20 times their weight of unscented polypropylene and untreated polypropylene and the mixture is heated and molded into "spaghetti" tows. The "spaghetti" tows are cut into small cylinders approximately 0.1 inches in length ×0.2 inches in diameter. The cylinders have strong and pleasant aromas as described, supra.
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Synthesis routes and methods II

Procedure details

Ethylbenzene (1 ml), t-butyl nitrite (1 mmol), N-hydroxyphthalimide (0.2 mmol), and acetic acid (1 ml) were placed in a flask and were stirred at 80° C. in an atmosphere of argon gas (1 atm=0.101 MPa) for 20 hours. The resulting reaction mixture was analyzed to find that acetophenone oxime, (1-nitroethyl)benzene, acetophenone, and α-methylbenzyl acetate were formed in yields of 47%, 4%, 17%, and 14%, respectively.
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Synthesis routes and methods III

Procedure details

Ethylbenzene (2 ml), t-butyl nitrite (4 mmol), N-hydroxyphthalimide (0.4 mmol), and acetic acid (2 ml) were placed in a flask and were stirred at 80° C. in an atmosphere of argon gas for 2.5 hours. The resulting mixture was further treated with sulfuric acid having a concentration of 98% by weight (200 mg) with stirring at 70° C. for 15 minutes. The reaction mixture was then neutralized with sodium hydroxide and was analyzed to find that acetophenone oxime, (1-nitroethyl)benzene, acetophenone, and α-methylbenzyl acetate were formed in yields of 61%, 1%, 8%, and 5%, respectively.
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